molecular formula C20H18N2OS B14546253 N-(2-Methoxyphenyl)-N,N'-diphenylthiourea CAS No. 61793-18-8

N-(2-Methoxyphenyl)-N,N'-diphenylthiourea

Cat. No.: B14546253
CAS No.: 61793-18-8
M. Wt: 334.4 g/mol
InChI Key: WSVJBOYANMOBKQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-N,N’-diphenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group (–CSNH–) bonded to two phenyl groups and one 2-methoxyphenyl group

Properties

CAS No.

61793-18-8

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-1,3-diphenylthiourea

InChI

InChI=1S/C20H18N2OS/c1-23-19-15-9-8-14-18(19)22(17-12-6-3-7-13-17)20(24)21-16-10-4-2-5-11-16/h2-15H,1H3,(H,21,24)

InChI Key

WSVJBOYANMOBKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(C2=CC=CC=C2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxyphenyl)-N,N’-diphenylthiourea can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with diphenylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-Methoxyphenyl)-N,N’-diphenylthiourea may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pH control ensures consistent product quality. The final product is often isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-N,N’-diphenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

N-(2-Methoxyphenyl)-N,N’-diphenylthiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism by which N-(2-Methoxyphenyl)-N,N’-diphenylthiourea exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylthiourea: Lacks the 2-methoxyphenyl group, resulting in different chemical properties.

    N-(2-Methoxyphenyl)thiourea: Contains only one phenyl group, leading to variations in reactivity and applications.

    N,N’-Di-p-tolylthiourea: Substitutes the phenyl groups with p-tolyl groups, affecting its chemical behavior.

Uniqueness

N-(2-Methoxyphenyl)-N,N’-diphenylthiourea is unique due to the presence of both 2-methoxyphenyl and diphenyl groups, which confer distinct chemical and physical properties

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